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Compound of Interest

Compound Name: TMX-4113

Cat. No.: B15542877

Audience: Researchers, scientists, and drug development professionals.

Introduction: TMX-4113 is a bifunctional molecular glue degrader that induces the degradation
of two distinct proteins: Phosphodiesterase 6D (PDE6D) and Casein Kinase 1a (CK1a).[1][2][3]
It was developed through the chemical derivatization of a parent compound, FPFT-2216, which
was found to degrade PDEG6D, IKZF1, IKZF3, and CK1a.[1][3][4] TMX-4113, along with its
analogs TMX-4100 (a selective PDE6D degrader) and TMX-4116 (a selective CK1a degrader),
serves as a valuable chemical probe for studying the biological functions of PDE6D and CK1la
and their roles in various signaling pathways.[1][4] These compounds exert their effects by
recruiting the target proteins to the CRL4CRBN E3 ubiquitin ligase complex, leading to their
ubiquitination and subsequent proteasomal degradation.[1][4]

Data Presentation: In Vitro Activity of TMX-4113 and
Analogs

The following table summarizes the in vitro degradation profiles of TMX-4113 and its related
compounds in various human cancer cell lines.
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DC50: The concentration of the compound that results in 50% degradation of the target protein.

Experimental Protocols
In Vitro Protein Degradation Assay

This protocol describes the general steps for assessing the degradation of PDE6D and CK1a in
cultured cancer cells following treatment with TMX-4113.

a. Materials:

e TMX-4113 (and control compounds like TMX-4100, TMX-4116, FPFT-2216)
e Celllines (e.g., MOLT4, Jurkat, MM.1S)

o Appropriate cell culture medium and supplements
e DMSO (for compound dilution)

o Multi-well cell culture plates (e.g., 6-well or 12-well)
» Protease and phosphatase inhibitor cocktails

o Cell lysis buffer (e.g., RIPA buffer)

o BCA protein assay kit

e SDS-PAGE gels and running buffer

e Western blot transfer system and membranes

e Primary antibodies against PDE6D, CK1a, and a loading control (e.g., B-actin, GAPDH)
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HRP-conjugated secondary antibodies
Chemiluminescent substrate
. Procedure:

Cell Seeding: Plate the desired cell line (e.g., MOLT4, Jurkat, MM.1S) in multi-well plates at
a density that will allow for logarithmic growth during the experiment. Allow the cells to
adhere and recover overnight.

Compound Preparation: Prepare a stock solution of TMX-4113 in DMSO. Serially dilute the
stock solution in cell culture medium to achieve the desired final concentrations (e.qg.,
ranging from nanomolar to 1 pM).

Cell Treatment: Remove the old medium from the cells and replace it with the medium
containing the different concentrations of TMX-4113. Include a vehicle control (DMSO-
treated) group.

Incubation: Incubate the cells for the desired period (e.g., 4 hours or 24 hours) at 37°C in a
humidified incubator with 5% CO2.

Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable
lysis buffer supplemented with protease and phosphatase inhibitors.

Protein Quantification: Determine the protein concentration of each cell lysate using a BCA
protein assay.

Western Blotting:

o Normalize the protein concentrations for all samples.

o Separate the protein lysates by SDS-PAGE.

o Transfer the separated proteins to a nitrocellulose or PVDF membrane.

o Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in
TBST).
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o Incubate the membrane with primary antibodies against PDE6D, CK1a, and a loading
control overnight at 4°C.

o Wash the membrane and incubate with the appropriate HRP-conjugated secondary
antibody.

o Detect the protein bands using a chemiluminescent substrate and an imaging system.

o Data Analysis: Quantify the band intensities for the target proteins and normalize them to the
loading control. Calculate the percentage of protein degradation relative to the vehicle-
treated control.

Cell Proliferation Assay

This protocol can be used to assess the effect of TMX-4113-mediated protein degradation on
cancer cell growth.

a. Materials:

e TMX-4113

o Celllines (e.g., MIA PaCa-2)

e Appropriate cell culture medium

o 384-well cell culture plates

o Cell proliferation assay reagent (e.g., CellTiter-Glo®)

» Plate reader

b. Procedure:

¢ Cell Seeding: Seed 800 cells per well in a 384-well plate.

e Compound Treatment: Add TMX-4113 at various concentrations to the wells.

 Incubation: Incubate the plates for the desired duration (e.g., daily dosing for several days).
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o Assay: At the end of the incubation period, perform the cell proliferation assay according to
the manufacturer's instructions.

o Data Analysis: Measure the luminescence or absorbance using a plate reader. Plot the cell
viability against the compound concentration to determine the effect on cell proliferation.

Mandatory Visualizations
Signaling Pathway of TMX-4113 Action
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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